(2R)-2-(fluoromethyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(Fluoromethyl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(fluoromethyl)piperazine dihydrochloride typically involves the fluoromethylation of piperazine. One common method includes the reaction of piperazine with a fluoromethylating agent such as fluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(fluoromethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of piperazine derivatives with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Various substituted piperazine derivatives.
Oxidation Reactions: N-oxides of (2R)-2-(fluoromethyl)piperazine.
Reduction Reactions: Reduced piperazine derivatives with different substituents
Scientific Research Applications
(2R)-2-(fluoromethyl)piperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (2R)-2-(fluoromethyl)piperazine dihydrochloride involves its interaction with specific molecular targets in the body. The fluoromethyl group enhances the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired pharmacological effects .
Comparison with Similar Compounds
- (2R)-2-(Chloromethyl)piperazine dihydrochloride
- (2R)-2-(Bromomethyl)piperazine dihydrochloride
- (2R)-2-(Iodomethyl)piperazine dihydrochloride
Comparison:
- Uniqueness: The fluoromethyl group in (2R)-2-(fluoromethyl)piperazine dihydrochloride imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo counterparts. This makes it a more attractive candidate for drug development.
- Reactivity: The fluoromethyl group is less reactive than the chloro, bromo, and iodo groups, making the compound more stable under physiological conditions .
Properties
Molecular Formula |
C5H13Cl2FN2 |
---|---|
Molecular Weight |
191.07 g/mol |
IUPAC Name |
(2R)-2-(fluoromethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C5H11FN2.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7-8H,1-4H2;2*1H/t5-;;/m0../s1 |
InChI Key |
SOHLLRVGXNGPBX-XRIGFGBMSA-N |
Isomeric SMILES |
C1CN[C@H](CN1)CF.Cl.Cl |
Canonical SMILES |
C1CNC(CN1)CF.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.